5,6,7,8-Tetrahydroquinolin-6-amine hydrochloride is a chemical compound characterized by the molecular formula CHN·HCl and a molecular weight of approximately 221.13 g/mol. This compound is a derivative of tetrahydroquinoline, featuring an amine group at the 6th position along with a hydrochloride ion, which enhances its solubility in water. It has garnered attention in scientific research due to its potential applications in various fields, including medicinal chemistry and organic synthesis.
5,6,7,8-Tetrahydroquinolin-6-amine hydrochloride is classified under heterocyclic compounds, specifically as an amine derivative of tetrahydroquinoline. Its synthesis typically involves the reduction of quinoline derivatives, making it part of a broader class of compounds that exhibit diverse biological activities and chemical reactivity .
The synthesis of 5,6,7,8-tetrahydroquinolin-6-amine hydrochloride can be achieved through several methods:
5,6,7,8-Tetrahydroquinolin-6-amine hydrochloride features a bicyclic structure typical of tetrahydroquinolines. The amine group at the 6th position contributes to its reactivity and solubility characteristics:
5,6,7,8-Tetrahydroquinolin-6-amine hydrochloride can undergo various chemical reactions:
The mechanism by which 5,6,7,8-tetrahydroquinolin-6-amine hydrochloride exerts its effects is still under investigation. Preliminary studies suggest that it interacts with specific enzymes or receptors in biological systems:
5,6,7,8-Tetrahydroquinolin-6-amine hydrochloride exhibits several notable physical and chemical properties:
5,6,7,8-Tetrahydroquinolin-6-amine hydrochloride has diverse applications across several scientific fields:
Enantioselective synthesis of the tetrahydroquinoline scaffold employs transition-metal catalysis for asymmetric hydrogenation. A patented method utilizes quinoline as the starting material, undergoing catalytic hydrogenation under acidic conditions with 5% Pd/C catalyst. Critical process parameters include:
Optimization studies demonstrated that temperature control is crucial for preventing over-reduction to decahydroquinoline derivatives. The addition of catalytic copper(I) chloride (0.1-0.5 mol%) suppresses catalyst poisoning and improves reaction homogeneity. This method achieves isolated yields of 85-92% for the racemic amine hydrochloride salt after crystallization from ethanol-diethyl ether mixtures. Enantioselective variants employ chiral modifiers such as (R)-Me-CAMPY ligands in rhodium complexes, achieving up to 69% enantiomeric excess in model hydrogenations of dihydroisoquinoline precursors [4].
Table 1: Optimized Parameters for Catalytic Hydrogenation Synthesis
Parameter | Optimal Range | Impact on Yield/Selectivity |
---|---|---|
Temperature | 60-80°C | <80°C prevents decahydroquinoline formation |
H₂ Pressure | 1-3 atm | Higher pressures reduce reaction time |
Pd/C Loading | 5 wt% | Lower loading increases reaction time |
HCl Equivalents | 0.5-1.0 eq | <0.5 eq reduces rate; >1.0 promotes degradation |
CuCl Additive | 0.1-0.5 mol% | Prevents catalyst deactivation |
Reaction Time | 8-12 hours | Shorter times lead to incomplete conversion |
The preparation of enantiomerically pure (R)- and (S)-5,6,7,8-tetrahydroquinolin-6-amine exploits enzymatic dynamic kinetic resolution (DKR) as a superior alternative to classical resolution. This approach utilizes Candida antarctica lipase to enantioselectively acylate racemic 5,6,7,8-tetrahydroquinolin-8-ol intermediates. Key advantages include:
The resolved chiral alcohols undergo Mitsunobu reaction with hydrazoic acid or Curtius rearrangement to install the amine functionality with stereochemical retention. This methodology overcomes limitations of traditional resolution using diastereomeric salt crystallization, which typically provides <50% yield and requires multiple recrystallization steps to achieve moderate ee values. The enzymatic DKR approach enables kilogram-scale production of both enantiomers for catalytic ligand applications, particularly in Cp*Rh(III) complexes for asymmetric transfer hydrogenation [4] [9].
Table 2: Enzymatic Dynamic Kinetic Resolution Performance Metrics
Parameter | Racemic Alcohol | (R)-Acetate | (S)-Alcohol |
---|---|---|---|
Enantiomeric Excess | N/A | >98% ee | >98% ee |
Isolated Yield | N/A | 92-95% | 90-93% |
Reaction Time | 24-36 hours | 24-36 hours | 24-36 hours |
Enzyme Loading | 20-30 g/kg substrate | 20-30 g/kg substrate | 20-30 g/kg substrate |
Functionalized tetrahydroquinoline derivatives are efficiently constructed through multicomponent cyclization strategies that converge multiple building blocks in a single operation. While direct synthesis of the 6-amine derivative via MCRs remains challenging, the core tetrahydroquinoline scaffold is accessible through acid-catalyzed cyclizations:
Recent innovations employ ionic liquid catalysts under sonochemical activation to enhance reaction efficiency and reduce byproduct formation. For example, bis-chalcone intermediates for thienoquinoline derivatives are synthesized via ultrasound-assisted condensation in [BMIM][BF₄] ionic liquid, achieving 75-85% yields at reduced temperatures (50-60°C vs traditional 120-140°C). These methods demonstrate improved atom economy and reduced environmental impact compared to classical approaches requiring stoichiometric corrosive reagents [7].
The 6-amine functionality serves as a versatile handle for structural diversification to enhance biological activity. Key derivatization strategies include:
Carboxylic Acid Derivatives: Koch-Haaf carbonylation introduces carboxylic acid functionality at the 6-position using CO gas under superacid conditions (AlCl₃/HF system), yielding 5,6,7,8-tetrahydroquinoline-6-carboxylic acid hydrochloride (2247105-80-0). This polar derivative enables prodrug development through esterification with polyethylene glycol (PEG) chains, significantly enhancing plasma half-life in preclinical models [6]
Anticancer Analogues: Structure-activity relationship (SAR) studies demonstrate that N-acylation with lipophilic groups (e.g., trifluoroacetyl, p-methoxycinnamoyl) enhances antiproliferative activity. Selected derivatives exhibit IC₅₀ values of 2.86-13.14 µg/mL against HepG-2, MCF-7, and A-549 carcinoma cell lines. Molecular hybridization strategies incorporating thieno[2,3-d]pyrimidine motifs yield microtubule-targeting agents with sub-100 nM potency that circumvent P-glycoprotein mediated resistance [7] [10]
Catalytic Ligand Development: Chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives (CAMPY ligands) complexed with Rh(III) or Ru(II) centers exhibit excellent activity in asymmetric transfer hydrogenation (ATH) of cyclic imines. The rigid bicyclic structure provides superior stereocontrol compared to open-chain diamines, achieving quantitative conversion and up to 69% ee for dihydroisoquinoline substrates when combined with La(OTf)₃ as a Lewis acid additive [4]
Table 3: Bioactive Derivatives and Their Therapeutic Applications
Derivative Structure | Synthetic Method | Biological Activity | Potency (IC₅₀/EC₅₀) |
---|---|---|---|
N-Trifluoroacetyl-6-amine | N-Acylation | Antiproliferative (HepG-2) | 2.86 µg/mL |
Thieno[2,3-d]pyrimidine Hybrid 4 | Gewald reaction/SNAr | Microtubule depolymerization | 10 nM (avg. GI₅₀) |
PEGylated Carboxylic Acid | Esterification | Enhanced pharmacokinetics (rat plasma t₁/₂) | 8.2 hours (vs 1.5 hours) |
[RhCp*(CAMPY)]OTf Complex C3 | Metal coordination | Asymmetric transfer hydrogenation catalyst | 69% ee (model substrate) |
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6